6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines a purine-imidazole fused ring system with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine-imidazole core, followed by the introduction of the 3,5-dimethylphenyl and 3-oxobutan-2-yl groups. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The pathways involved could be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione include other purine derivatives and imidazole-containing molecules. Examples include:
- 6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
- This compound analogs with different substituents on the aromatic ring or the purine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the purine-imidazole fused ring system
Properties
CAS No. |
878717-51-2 |
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Molecular Formula |
C21H23N5O3 |
Molecular Weight |
393.447 |
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H23N5O3/c1-11-7-12(2)9-16(8-11)25-13(3)10-24-17-18(22-20(24)25)23(6)21(29)26(19(17)28)14(4)15(5)27/h7-10,14H,1-6H3 |
InChI Key |
MLIHYWXJJJCWCA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C)C |
solubility |
not available |
Origin of Product |
United States |
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